molecular formula C21H25Br2NO4 B12462612 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate

Cat. No.: B12462612
M. Wt: 515.2 g/mol
InChI Key: HEEQJSKQFLSBQJ-UHFFFAOYSA-N
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Description

4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is a complex organic compound characterized by its unique structure, which includes a hexahydroisoindole core substituted with dibromo and dioxo groups, and a phenyl heptanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE typically involves multiple steps, starting with the preparation of the hexahydroisoindole core. This core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the dibromo groups. The final step involves esterification with phenyl heptanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialized polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE involves its interaction with molecular targets such as enzymes or receptors. The dibromo and dioxo groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target. The phenyl heptanoate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of phenyl heptanoate.

    3,6-Dibromo-1,2,4,5-tetrazine: Another dibromo-substituted compound with different core structure.

    4,7-Dibromo-2,1,3-benzothiadiazole: Contains dibromo groups but with a benzothiadiazole core.

Uniqueness

4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo groups, and a phenyl heptanoate moiety

Properties

Molecular Formula

C21H25Br2NO4

Molecular Weight

515.2 g/mol

IUPAC Name

[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] heptanoate

InChI

InChI=1S/C21H25Br2NO4/c1-2-3-4-5-6-19(25)28-14-9-7-13(8-10-14)24-20(26)15-11-17(22)18(23)12-16(15)21(24)27/h7-10,15-18H,2-6,11-12H2,1H3

InChI Key

HEEQJSKQFLSBQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br

Origin of Product

United States

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